Picraline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

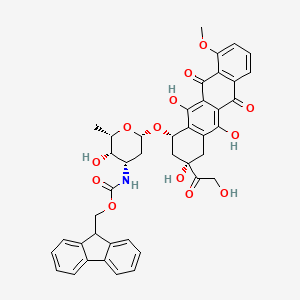

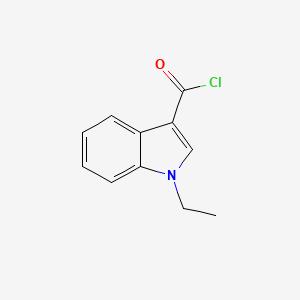

Picraline is a natural alkaloid found in the herbs of Rauvolfia verticillata . It is used for pharmacological research and as a reference standard . It is stored in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Synthesis Analysis

The synthesis of Picraline-type indole alkaloids has been studied . An efficient synthesis of the C/D ring-cleaved compounds from hirsutine and their transformation into three different types of products, including the C-mavacurine type, is described .

Molecular Structure Analysis

While specific molecular structure analysis for Picraline is not available, there are general methods for analyzing the molecular structure of compounds. These include techniques such as X-ray crystallography and various computational methods .

Scientific Research Applications

Medicinal Uses in Tropical Diseases

Picraline is found in the plant Picralima nitida, which is used in African folk medicine to treat various disorders such as malaria, fever, hypertension, jaundice, dysmenorrhea, and gastrointestinal issues . The plant’s pharmacological properties have been studied, revealing the isolation of alkaloids, tannins, and polyphenols .

Pharmacological Potentials

Pharmacological studies have shown that extracts or isolated compounds from Picralima nitida possess analgesic, anti-inflammatory, hypoglycemic, hypotensive, antiplasmodial, antimicrobial, antiulcer, and antitumorigenic activities . These findings suggest potential applications in the treatment and prevention of various human diseases .

Sodium Glucose Cotransporter (SGLT) Inhibition

Picraline-type alkaloids, such as alstiphyllanines E and F, have shown moderate inhibitory activity against sodium glucose cotransporters (SGLT1 and SGLT2) . This suggests potential applications in the treatment of conditions related to glucose transport, such as diabetes .

Development of New SGLT Inhibitors

A series of hydroxy substituted derivatives of picraline-type alkaloids have been derived and found to have potent SGLT inhibitory activity . This research could lead to the development of new drugs for treating diabetes .

Anti-COVID-19 Potential

Picralima nitida, which contains picraline, has been suggested as a potential anti-COVID-19 medicinal plant species . While more research is needed, this indicates a possible application of picraline in the fight against COVID-19 .

Phytochemistry Research

Picraline is a subject of interest in phytochemistry research due to its presence in Picralima nitida and its various pharmacological activities . Studies in this field can lead to a better understanding of the plant’s chemical composition and the roles of its components .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.

properties

IUPAC Name |

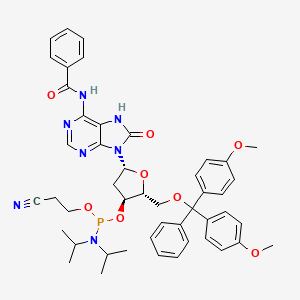

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTJMQCRVFWNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picraline | |

Q & A

Q1: What is the primary pharmacological target of Picraline?

A1: Picraline, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []

Q2: What is the structural characterization of Picraline?

A3: While the provided abstracts don't explicitly state the molecular formula or weight of Picraline, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in Picraline. This technique is particularly useful for analyzing compounds with an indole skeleton, like Picraline, which possesses a carbonyl group at the C-2 position of this structure. []

Q3: What is the significance of the carbonyl group in the Picraline structure?

A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in Picraline significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing Picraline from other alkaloids within the ajmaline, picraline, and sarpagine families. []

Q4: Has Picraline demonstrated analgesic properties in experimental settings?

A5: While traditionally, Picraline-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []

Q5: What are the potential implications of Picraline's opioid receptor activity for drug development?

A6: Despite the limited analgesic effects observed in current studies, Picraline's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []

Q6: What is the biogenetic relationship between Picraline and other alkaloids?

A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and Picraline. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.

Q7: How is Picraline isolated from plant sources for research purposes?

A8: Picraline is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating Picraline and other alkaloids from this plant. This method facilitates the isolation of Picraline in quantities suitable for extensive pharmacological investigations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.